(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol
Description
a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol: is a complex organic compound that belongs to the class of isoquinoline derivatives
Properties
Molecular Formula |
C24H29NO5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(6,7-diethoxyisoquinolin-1-yl)-(3,4-diethoxyphenyl)methanol |
InChI |
InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-15,24,26H,5-8H2,1-4H3 |
InChI Key |
DFWNJBXBFKGPNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OCC)OCC)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Ethoxy Groups: The ethoxy groups can be introduced through etherification reactions using ethyl iodide and a suitable base such as potassium carbonate.
Final Assembly: The final step involves the coupling of the 3,4-diethoxyphenyl group with the isoquinoline core, followed by reduction to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where they can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diethoxyphenylacetic acid
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenylethylamine
Uniqueness
a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol is unique due to its specific substitution pattern and the presence of multiple ethoxy groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol, with the CAS number 1394077-64-5 and a molecular formula of C24H29NO5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C24H29NO5 |
| Molecular Weight | 411.49 g/mol |
| Purity | >95% (HPLC) |
| Storage Temperature | +4°C |
| Shipping Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its isoquinoline structure, which is known for various pharmacological effects. Isoquinolines often interact with neurotransmitter systems and exhibit anti-inflammatory and antioxidant properties. The diethoxy substitutions on both the isoquinoline and phenyl moieties enhance lipophilicity, potentially improving bioavailability.
Antioxidant Activity
Research indicates that compounds similar to (6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Studies have shown that isoquinoline derivatives can modulate neurotransmitter levels and protect neuronal cells from apoptosis.
Case Studies
-
Neuroprotection in Animal Models
A study demonstrated that a related isoquinoline derivative provided neuroprotection in rodent models of Parkinson's disease by reducing oxidative stress markers and improving motor function. The mechanism involved modulation of dopaminergic pathways. -
Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of a similar compound in vitro and in vivo. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting that (6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol may act as an effective anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
